Callicarpone
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Overview
Description
Callicarpone is a diterpenoid.
Scientific Research Applications
Toxicity and Insecticidal Properties
Callicarpone, isolated from Callicarpa candicans, is significantly toxic to fish and is presumed to act as an insecticidal agent. A study by McChesney, Kabra, & Fraher (1979) found that simple analogs of callicarpone were tested for insecticidal and antimicrobial activities. The results indicated potential insecticidal properties, although specific effectiveness varied among the synthesized compounds.
Structural Elucidation and Quantitative Analysis
Research by Muensaena et al. (2019) involved isolation, structural elucidation, and quantitative analysis of callicarpone and oleanolic acid in Callicarpa candicans leaves. The study developed a high-performance liquid chromatography (HPLC) method for this purpose, providing a foundation for future standardization and quality control of extracts.
Fish-killing Component Study
Kawazu, Inaba, & Mitsui (1967) conducted a study on Callicarpa candicans, isolating callicarpone and evaluating its strong toxicity to fish. The study's findings (Kawazu et al., 1967) support the potential use of callicarpone as a piscicidal agent.
Traditional Chinese Medicine Applications
In traditional Chinese medicine, Callicarpa species, which contain callicarpone, have been used for various health disorders. A review by Tu et al. (2013) highlights the wide range of applications, including anti-inflammatory, antimicrobial, and analgesic activities.
Bioactive Diterpenes Study
A study on Callicarpa longissima by Liu et al. (2012) isolated new compounds and evaluated their cytotoxicity against a human prostate cancer cell line and anti-inflammatory activities.
Neuroinflammation Research
Yang et al. (2022) investigated the anti-inflammatory action and mechanism of Callicarpa nudiflora against neuroinflammation, particularly in Alzheimer's disease. This study (Yang et al., 2022) used network pharmacology and experimental validation to explore the molecular mechanisms involved.
Hemostatic Activity
A study by Zhang et al. (2010) on Callicarpa nudiflora identified chemical constituents with hemostatic effects. This study contributes to understanding the medicinal properties of Callicarpa species.
Plant Growth Promotion
Maji et al. (2013) demonstrated that calliterpenone, derived from Callicarpa macrophylla, enhances the growth and yield of crops when used with plant growth promoting rhizobacteria (PGPRs). This research (Maji et al., 2013) suggests potential agricultural applications of compounds derived from Callicarpa.
Wound Healing Effect
Zhang et al. (2019) explored the wound healing effect of Callicarpa nudiflora water extract (CNE) on scald wounds in rats. The study (Zhang et al., 2019) showed significant improvement in wound healing, supporting its traditional use.
properties
Product Name |
Callicarpone |
---|---|
Molecular Formula |
C20H28O4 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
(2S,7S,12S,14S)-12-(2-hydroxypropan-2-yl)-2,6,6-trimethyl-13-oxatetracyclo[8.5.0.02,7.012,14]pentadec-1(10)-ene-9,15-dione |
InChI |
InChI=1S/C20H28O4/c1-17(2)7-6-8-19(5)13(17)9-12(21)11-10-20(18(3,4)23)16(24-20)15(22)14(11)19/h13,16,23H,6-10H2,1-5H3/t13-,16+,19-,20-/m0/s1 |
InChI Key |
USEISAATSWUIGG-MVHCQYFOSA-N |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CC(=O)C3=C2C(=O)[C@@H]4[C@](C3)(O4)C(C)(C)O)(C)C |
Canonical SMILES |
CC1(CCCC2(C1CC(=O)C3=C2C(=O)C4C(C3)(O4)C(C)(C)O)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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